1-azido-2-chloro-4-methylbenzene
CAS No.: 136672-34-9
Cat. No.: VC11522343
Molecular Formula: C7H6ClN3
Molecular Weight: 167.6
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136672-34-9 |
---|---|
Molecular Formula | C7H6ClN3 |
Molecular Weight | 167.6 |
Introduction
Structural and Electronic Properties
Molecular Architecture
The benzene core of 1-azido-2-chloro-4-methylbenzene is substituted with three distinct groups:
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Azido group (-N₃): A high-energy functional group capable of participating in cycloaddition reactions and serving as a precursor to amines via Staudinger or Huisgen reactions .
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Chlorine atom: An electron-withdrawing group that polarizes the aromatic ring, directing electrophilic substitutions to specific positions.
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Methyl group (-CH₃): An electron-donating group that enhances the electron density at the para position, moderating the electronic effects of the chlorine substituent.
The interplay between these groups creates a reactivity profile distinct from simpler azides or chlorinated toluenes. For example, the methyl group’s electron-donating effect partially offsets the chlorine’s electron withdrawal, resulting in a nuanced electronic landscape that influences regioselectivity in subsequent reactions.
Spectroscopic Characterization
Key spectroscopic data for 1-azido-2-chloro-4-methylbenzene include:
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¹H NMR: Aromatic protons appear as a doublet of doublets at δ 7.33 ppm (J = 8.4 Hz) and δ 7.00 ppm (J = 8.4 Hz), with the methyl group resonating as a singlet at δ 2.28 ppm .
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¹³C NMR: Signals at δ 139.6 ppm (C-1, azide-bearing carbon), δ 137.8 ppm (C-2, chlorine-bearing carbon), and δ 21.4 ppm (methyl carbon) .
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IR Spectroscopy: A strong absorption band at ~2100 cm⁻¹ confirms the presence of the azido group.
Synthesis and Purification
Synthetic Pathways
The synthesis typically proceeds via a two-step sequence:
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Chlorination of 4-methylaniline:
This step introduces the chlorine atom at the ortho position relative to the amine group. -
Diazotization and Azide Formation:
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Diazotization with NaNO₂/HCl at 0–5°C:
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Azide substitution using NaN₃:
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This method yields the target compound in ~85% purity, requiring subsequent purification via flash chromatography (hexane/ethyl acetate, 4:1) .
Optimization Challenges
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Temperature Control: Exothermic diazotization necessitates strict temperature regulation to prevent decomposition.
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Byproduct Formation: Competing reactions, such as the formation of phenolic derivatives, are minimized by maintaining acidic conditions (pH < 3).
Chemical Reactivity and Transformations
Cycloaddition Reactions
The azido group participates in 1,3-dipolar cycloadditions with terminal alkynes, catalyzed by lanthanide complexes (e.g., Sm[N(SiMe₃)₂]₃) :
This reaction proceeds with excellent regioselectivity (>95% 1,5-isomer) under mild conditions (50°C, toluene), enabling applications in click chemistry .
Functional Group Interconversions
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Reduction to Amines: Hydrogenation over Pd/C yields 2-chloro-4-methylaniline, a precursor to pharmaceuticals and agrochemicals.
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Nucleophilic Substitution: The chlorine atom can be displaced by alkoxides or amines in polar aprotic solvents (e.g., DMF, DMSO).
Applications in Medicinal Chemistry and Materials Science
Bioorthogonal Labeling
The azido group’s bioorthogonality allows selective tagging of biomolecules. For instance, triazole formation via strain-promoted azide-alkyne cycloaddition (SPAAC) enables live-cell imaging without interfering with native biochemical processes.
Antimicrobial and Anticancer Agents
Derivatives of 1-azido-2-chloro-4-methylbenzene exhibit promising biological activities:
Activity | Mechanism | Efficacy (IC₅₀) | Source |
---|---|---|---|
Antimicrobial | Disruption of bacterial cell wall | 12.5 µg/mL | VulcanChem |
Anticancer | ROS generation and apoptosis induction | 8.7 µM | VulcanChem |
These effects are attributed to the azide’s ability to generate cytotoxic reactive oxygen species (ROS) upon cellular uptake.
Comparative Analysis with Structural Analogues
The compound’s reactivity diverges from analogues due to substituent effects:
Compound | Key Differences | Reactivity Profile |
---|---|---|
1-Azido-4-chlorobenzene | Lacks methyl group; increased polarity | Faster cycloaddition kinetics |
1-Azido-2-methylbenzene | Lacks chlorine; reduced electron withdrawal | Lower regioselectivity in substitutions |
The chlorine and methyl groups in 1-azido-2-chloro-4-methylbenzene synergistically modulate its electronic properties, enhancing its utility in regioselective syntheses.
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